![molecular formula C13H22N2O3S B140685 N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide CAS No. 194032-20-7](/img/structure/B140685.png)
N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide
Overview
Description
N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide, also known as N-Hydroxyethyl-4-methylbenzenesulfonamide (HEMBS), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
HEMBS inhibits the proteasome by binding to the active site of the beta subunit, which prevents the degradation of proteins. This leads to the accumulation of proteins, which can trigger apoptosis or programmed cell death.
Biochemical and Physiological Effects
HEMBS has been shown to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, HEMBS has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using HEMBS in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this protein complex. However, HEMBS can also have off-target effects, which can complicate data interpretation. Additionally, HEMBS can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on HEMBS. One area of interest is the development of more potent and specific proteasome inhibitors based on the structure of HEMBS. Another area of research is the investigation of the potential applications of HEMBS in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for HEMBS in various applications.
Synthesis Methods
HEMBS can be synthesized through a multi-step process starting from the reaction of 4-methylbenzenesulfonyl chloride with sodium hydroxide to form 4-methylbenzenesulfonic acid. This acid is then reacted with N-hydroxyethyl-2-amino-1-propanol in the presence of a coupling agent to form HEMBS.
Scientific Research Applications
HEMBS has been used in various scientific research applications, including as a proteasome inhibitor. Studies have shown that HEMBS can inhibit the activity of the proteasome, a large protein complex that plays a crucial role in the degradation of intracellular proteins. This inhibition can lead to the accumulation of misfolded or damaged proteins, which can trigger cell death and have potential applications in cancer treatment.
properties
IUPAC Name |
N-[(2S)-1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-11-4-6-13(7-5-11)19(17,18)15-12(2)10-14-8-3-9-16/h4-7,12,14-16H,3,8-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJBNPHILJRRI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609206 | |
Record name | N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide | |
CAS RN |
194032-20-7 | |
Record name | Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]-1-methylethyl]-4-methyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194032-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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